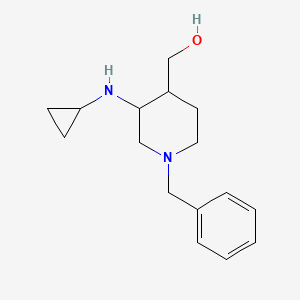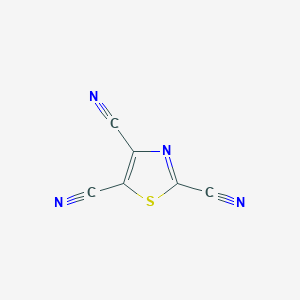
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine reacts with the piperidine derivative.
Formation of the Methanol Group: The methanol group is introduced via a reduction reaction, where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides and various nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-4-fluoro-3-piperidinyl)methanol: Similar structure with a fluorine atom instead of an ethylamino group.
1-Benzyl-4-piperidinemethanol: Similar structure without the ethylamino group.
Uniqueness
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
[1-benzyl-4-(ethylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15-8-9-17(11-14(15)12-18)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
Clave InChI |
QWSAFDJDZVPCLE-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CCN(CC1CO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)


![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)




![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)


